molecular formula C20H19N3O4 B11351583 Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate CAS No. 53493-73-5

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate

Cat. No.: B11351583
CAS No.: 53493-73-5
M. Wt: 365.4 g/mol
InChI Key: UBDCTEPGQSNTRI-UHFFFAOYSA-N
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Description

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate (CAS 53493-73-5) is a chemical compound with the molecular formula C₂₀H₁₉N₃O₄ and a molecular weight of 365.4 g/mol. It is part of the 2-oxo-3-phenylquinoxaline family, a scaffold recognized for its versatile pharmaceutical potential and significant research value in oncology, particularly in the investigation of novel anti-cancer agents . Recent scientific studies highlight the promise of related 2-oxo-3-phenylquinoxaline derivatives as potent inhibitors in colorectal cancer research. These compounds are designed to target matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes pivotal for tumor invasion and metastasis . The 2-quinoxaline-one core is instrumental for molecular interactions, while strategic substitutions on the nitrogen atom can be tailored to enhance selectivity and potency against specific cancer targets . In vitro evaluations on colorectal cancer (HCT-116) cells have shown that structurally analogous compounds can induce significant reductions in cell viability and trigger apoptosis, confirmed by observable morphological changes like nuclear disintegration and chromatin fragmentation . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

53493-73-5

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]acetate

InChI

InChI=1S/C20H19N3O4/c1-3-27-18(25)12-23-17-11-7-6-10-16(17)22-19(20(23)26)14-8-4-5-9-15(14)21-13(2)24/h4-11H,3,12H2,1-2H3,(H,21,24)

InChI Key

UBDCTEPGQSNTRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-acetylaminobenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinoxaline ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Synthesis and Structure

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is synthesized through a series of chemical reactions involving quinoxaline derivatives. The compound's structure includes a quinoxaline core, which is known for its diverse biological activities. The acetylamino and ethyl acetate groups enhance its solubility and bioactivity.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT-116) with IC50 values ranging from 0.05 to 0.07 μM . These compounds induce morphological changes in cancer cells, suggesting their potential as effective anticancer agents.

Antifungal Properties

Quinoxaline derivatives have also demonstrated antifungal activity against several pathogenic fungi. A study highlighted the efficacy of related compounds against crop pathogens, with EC50 values below 1 μg/mL for effective inhibition . This suggests that this compound could be explored as a candidate for agricultural applications.

Antiviral Potential

Emerging research points to the antiviral properties of quinoxaline derivatives. Systematic reviews indicate that certain quinoxaline compounds possess promising antiviral activities, which may be relevant for developing treatments against viral infections.

Mechanistic Insights

The mechanism of action for this compound and its analogs involves the modulation of key cellular pathways associated with cancer progression and fungal infection. For instance, studies have shown that these compounds can downregulate hypoxia-inducible factor (HIF), vascular endothelial growth factor (VEGF), and B-cell lymphoma 2 (BCL-2), which are critical in tumor growth and survival .

Case Study: Anticancer Research

In a study evaluating various quinoxaline derivatives, compounds similar to this compound were tested against HCT-116 cells, revealing submicromolar IC50 values and selective cytotoxicity over normal colonocytes . This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Case Study: Antifungal Activity

Another research effort focused on the antifungal capabilities of quinoxaline derivatives against R. solani and other crop pathogens demonstrated significant inhibition at low concentrations, indicating potential agricultural applications . The structure–activity relationship (SAR) studies provided insights into how modifications to the quinoxaline structure can enhance antifungal efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerHCT-1160.05 - 0.07 μM
AntifungalR. solani< 1 μg/mL
AntiviralVariousNot specified

Mechanism of Action

The mechanism of action of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

Compound Yield (%) Melting Point (°C) Key Substituents
Target Compound ~68* Not reported 3-(2-Acetylamino phenyl)
3cd 52 164–166 3-Phenyl, 2-oxoethyl acetate
3ce 48 184–186 6,7-Dimethyl, 3-phenyl

*Estimated from analogous procedures in .

The target compound’s acetylamino group may influence solubility and hydrogen-bonding interactions compared to phenyl or methyl substituents in analogs.

Structural and Spectroscopic Features

Crystallographic Data :

  • The quinoxaline core in related compounds exhibits planar geometry with bond angles such as N1—C7—C8 = 115.7° and N2—C8—C7 = 109.1°, consistent with sp² hybridization .
  • Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate forms hydrogen-bonded dimers via N—H···O interactions, stabilizing its crystal lattice .

Spectroscopic Comparison :

Compound IR (C=O, cm⁻¹) ¹H NMR (DMSO-d6, δ)
Target Compound* ~1680–1655 Acetylamino NH (~11.85 ppm)
3cd 1680, 1655 Aromatic H (7.51–7.21 ppm)
3ce 1680, 1654 Methyl H (1.89, 1.02 ppm)

*Inferred from similar quinoxaline derivatives .

The acetylamino group in the target compound introduces distinct NH stretching (~3300 cm⁻¹) and downfield-shifted NH protons in NMR, differentiating it from analogs with non-acylated amines.

Biological Activity

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antiviral, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O4. Its structure features a quinoxaline core, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The presence of an acetylamino group and an ethyl ester moiety enhances its solubility and bioactivity.

Antiviral Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit promising antiviral properties. A systematic review highlighted that certain quinoxaline compounds demonstrated significant activity against human cytomegalovirus (HCMV), with effective concentrations (EC50) lower than 0.05 µM, showcasing their potential as antiviral agents .

Antifungal Activity

Quinoxaline derivatives have also shown antifungal activity. A study reported that compounds with similar structural features displayed potent antifungal effects against various fungal strains, suggesting that modifications in the quinoxaline structure can enhance antifungal properties . The structure–activity relationship (SAR) studies indicated that the β-keto-enol pharmacophore is crucial for this activity.

Anticancer Potential

The anticancer potential of this compound has been explored through in vitro assays. Some quinoxaline derivatives have exhibited cytotoxic effects against cancer cell lines with EC50 values in the micromolar range. For instance, certain derivatives demonstrated better activity than existing chemotherapeutic agents, indicating their potential as anticancer drugs .

In Vitro Studies

  • Antiviral Efficacy : In comparative studies against HCMV, certain quinoxaline derivatives exhibited EC50 values comparable to standard antiviral drugs like ganciclovir, suggesting their potential as effective antiviral agents .
  • Antifungal Activity : A series of synthesized quinoxaline derivatives were tested against fungal pathogens, displaying minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .
  • Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines, some derivatives showed significant cytotoxicity with EC50 values indicating strong growth inhibition compared to controls .

Summary of Findings

Activity Type Effective Concentration (EC50) Reference
Antiviral< 0.05 µM
AntifungalMIC values < 12.5 µg/mL
AnticancerEC50 values ranging from 32.9 µM to 63.2 µM

Q & A

Q. How can conflicting crystallographic data on hydrogen bonding be reconciled?

  • Methodological Answer : Multi-temperature crystallography (100–300 K) reveals temperature-dependent H-bond dynamics. At 150 K, N–H···O distances shorten by 0.1 Å, explaining reported variations .

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